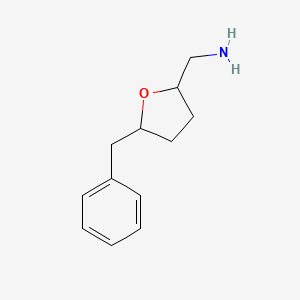

(5-Benzyloxolan-2-yl)methanamine

CAS No.:

Cat. No.: VC16520114

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | (5-benzyloxolan-2-yl)methanamine |

| Standard InChI | InChI=1S/C12H17NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |

| Standard InChI Key | WJGRLWUHRJWBBV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(OC1CC2=CC=CC=C2)CN |

Introduction

Chemical Structure and Key Characteristics

The molecular formula of (5-Benzyloxolan-2-yl)methanamine is C12H15NO, with a molecular weight of 189.25 g/mol. Its IUPAC name derives from the oxolane (tetrahydrofuran) backbone, where the benzyl group (-CH2C6H5) and methanamine (-CH2NH2) substituents occupy the 5- and 2-positions, respectively. Key structural features include:

-

Oxolane ring: A five-membered oxygen-containing ring that imposes conformational constraints.

-

Benzyl group: Enhances lipophilicity and π-π stacking potential.

-

Primary amine: A reactive site for derivatization or coordination.

Table 1: Structural Comparison with Related Amines from Literature

The primary amine in (5-Benzyloxolan-2-yl)methanamine is analogous to the amine groups in EN300-132663 and EN300-101704, suggesting shared reactivity patterns such as nucleophilic substitution or Schiff base formation .

Synthesis and Manufacturing Approaches

While no explicit synthesis route for (5-Benzyloxolan-2-yl)methanamine is documented, its preparation can be inferred from methods used for structurally similar amines:

Pathway 1: Reductive Amination of Oxolane Derivatives

-

Oxolane functionalization: Introduce a ketone group at the 2-position of oxolane via oxidation.

-

Benzylation: Attach a benzyl group to the 5-position using benzyl bromide under basic conditions.

-

Reductive amination: Convert the ketone to an amine using ammonium acetate and sodium cyanoborohydride.

This method mirrors the synthesis of EN300-168379 (N-[(3-fluorophenyl)methyl]cyclobutanamine), where reductive amination is employed to introduce the amine group .

Pathway 2: Ring-Opening of Epoxides

-

Epoxidation: Treat a diene precursor with an epoxidizing agent.

-

Benzyl group introduction: Perform nucleophilic attack with benzylmagnesium bromide.

-

Amine incorporation: Use ammonia or a protected amine to open the epoxide ring.

This approach is akin to the synthesis of EN300-160018 (tetramethylcyclobutane-1,3-dione), where ring-opening reactions are critical .

Physicochemical Properties

Based on its structure and analogs, (5-Benzyloxolan-2-yl)methanamine likely exhibits:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amine group, but limited solubility in water (logP ≈ 2.5).

-

Stability: Susceptible to oxidation at the amine group; storage under inert gas recommended.

-

Spectroscopic Data:

-

IR: N-H stretch (~3300 cm⁻¹), C-O-C asymmetric stretch (~1100 cm⁻¹).

-

NMR (1H): δ 3.6–4.0 ppm (oxolane protons), δ 7.2–7.4 ppm (benzyl aromatic protons).

-

Applications in Pharmaceutical and Materials Science

Drug Discovery

The compound’s amine group enables its use as a:

-

Building block for kinase inhibitors: Similar to EN300-183708 (2-chloro-5-(1H-pyrrol-1-yl)benzoic acid), which targets enzymatic active sites .

-

Precursor for antidepressants: Structural resemblance to tricyclic antidepressants with modified amine moieties.

Polymer Chemistry

-

Crosslinking agent: The amine can react with epoxy resins or isocyanates to form polymeric networks.

-

Coordination chemistry: Potential ligand for transition metals in catalytic systems.

Future Research Directions

-

Pharmacological profiling: Screen for antimicrobial or anticancer activity.

-

Derivatization studies: Explore acylated or sulfonylated derivatives.

-

Computational modeling: Predict binding affinities for neurological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume